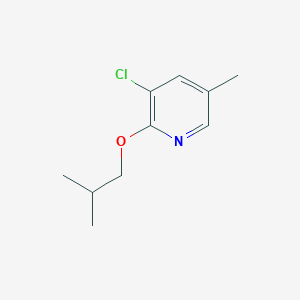

3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine is an organic compound with the molecular formula C11H16ClNO It is a derivative of pyridine, a basic heterocyclic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine typically involves the reaction of 3-chloro-5-methylpyridine with 2-methylpropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl groups in the compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.

Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.

Reduction Reactions: Products include various reduced forms of the original compound with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyridine compounds, including 3-chloro-5-methyl-2-(2-methylpropoxy)pyridine, exhibit significant anticancer properties. For example, studies have shown that certain pyridine derivatives can inhibit cancer cell proliferation and induce apoptosis in breast cancer cell lines such as MDA-MB-231 and MCF-7. These compounds demonstrate selective toxicity towards cancer cells while sparing normal cells, suggesting potential for development as targeted cancer therapies .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For instance, some studies have focused on the inhibition of carbonic anhydrase IX, an enzyme overexpressed in various tumors, which can lead to reduced tumor growth and metastasis .

Agrochemicals

Herbicidal Properties

this compound has been explored for its potential use in herbicides. The compound's structure allows it to interact with plant metabolic pathways, potentially leading to the development of effective herbicides that can control weed populations without harming crops. Research into similar pyridine-based compounds has shown promise in modulating cellular pathways related to plant growth and development .

Insecticide Intermediates

Additionally, derivatives of pyridine are frequently utilized as intermediates in the synthesis of insecticides. The ability to modify the pyridine ring enables chemists to design new compounds with enhanced efficacy against specific pests while minimizing environmental impact .

Environmental Science

Biodegradation Studies

In environmental applications, studies have investigated the biodegradation of pyridine derivatives in various ecosystems. Understanding how compounds like this compound break down in soil and water is crucial for assessing their environmental safety and long-term ecological effects. Research indicates that certain microbial strains can effectively degrade these compounds, thus reducing their potential toxicity in natural environments .

Case Studies

Mécanisme D'action

The mechanism of action of 3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-5-(chloromethyl)pyridine: Another pyridine derivative with similar chemical properties.

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine: A compound with a trifluoromethyl group instead of the 2-methylpropoxy group.

2-Chloro-5-methylpyridine: A simpler derivative with only a chlorine and a methyl group attached to the pyridine ring.

Uniqueness

3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine is unique due to the presence of both a chlorine atom and a 2-methylpropoxy group on the pyridine ring. This combination of functional groups imparts specific chemical and biological properties that are not found in other similar compounds .

Activité Biologique

3-Chloro-5-methyl-2-(2-methylpropoxy)pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16ClN, with a molecular weight of 227.72 g/mol. The compound features a pyridine ring substituted with a chlorine atom and a branched alkoxy group, which may influence its lipophilicity and biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties , particularly against various bacterial strains. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), which is critical in the context of increasing antibiotic resistance .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects . Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity is particularly relevant for conditions such as arthritis or other inflammatory diseases .

Anticancer Potential

Preliminary studies have explored the anticancer potential of this compound. It has been noted to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, initial findings suggest that it may interact with specific molecular targets involved in inflammation and cell proliferation.

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial in inflammatory pathways, similar to other pyridine derivatives.

- Receptor Modulation : It could modulate receptor activity related to pain and inflammation, providing a dual mechanism for its therapeutic effects.

Comparative Analysis

To understand the biological significance of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Significant | High |

| 4-(3-Chloro-5-trifluoromethyl)pyridin-2-yl | High | Moderate | Moderate |

| 4-(Difluoromethyl)-1,3-thiazol-2-amine | Low | High | Low |

This table illustrates that while this compound shows promising activity across multiple biological domains, its effectiveness can vary compared to related compounds.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry noted that the compound demonstrated an IC50 value of 12 µM against MRSA, indicating potent antimicrobial activity .

- Anti-inflammatory Mechanisms : Research highlighted in Phytotherapy Research revealed that treatment with the compound reduced IL-6 and TNF-alpha levels in lipopolysaccharide-stimulated macrophages, underscoring its potential as an anti-inflammatory agent .

- Cancer Cell Studies : In vitro assays showed that at concentrations as low as 10 µM, the compound induced significant apoptosis in MDA-MB-231 breast cancer cells, suggesting a promising avenue for further development .

Propriétés

IUPAC Name |

3-chloro-5-methyl-2-(2-methylpropoxy)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-7(2)6-13-10-9(11)4-8(3)5-12-10/h4-5,7H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYVJCXSQTXBJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OCC(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.